![molecular formula C21H32O B14132701 Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- CAS No. 78531-60-9](/img/structure/B14132701.png)
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is an organic compound with the molecular formula C28H46O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a heptylcyclohexyl group attached to a phenyl ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to interact with specific pathways and receptors, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-cyclohexylphenyl)-: Similar structure but with a cyclohexyl group instead of a heptylcyclohexyl group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a heptylcyclohexyl group.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Features a biphenyl group instead of a heptylcyclohexyl group.
Uniqueness
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is unique due to its heptylcyclohexyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specialized applications.
Properties
CAS No. |
78531-60-9 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-[4-(4-heptylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C21H32O/c1-3-4-5-6-7-8-18-9-11-20(12-10-18)21-15-13-19(14-16-21)17(2)22/h13-16,18,20H,3-12H2,1-2H3 |
InChI Key |
LHAPFXXKRZXCDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


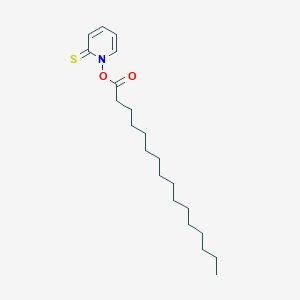
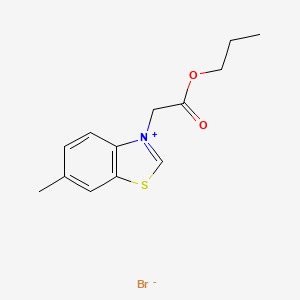
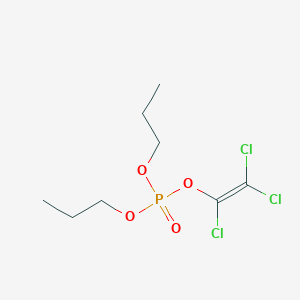
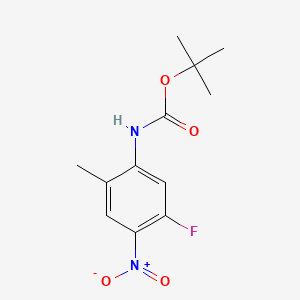
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

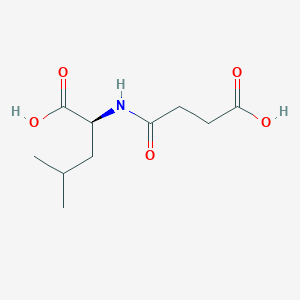
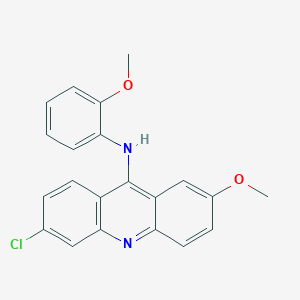
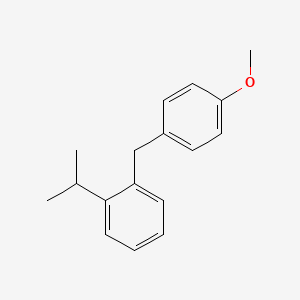

![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)


![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
